2-(tert-Butyl)-1H-imidazole-5-carbaldehyde

Description

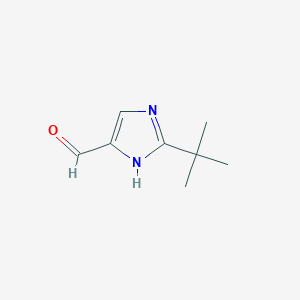

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)7-9-4-6(5-11)10-7/h4-5H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGNHGCLZZKFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Heterocyclic Chemistry Research

The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. This structural motif is a common and vital component of many biologically significant molecules, including the amino acid histidine and numerous pharmaceuticals. researchgate.netdergipark.org.tr The presence of the imidazole core imparts unique chemical properties that are leveraged in drug development for antifungal, antibacterial, and anticancer agents. dergipark.org.tr

Imidazole carbaldehydes, which are imidazole rings substituted with an aldehyde group (-CHO), are of particular interest to researchers. The aldehyde group is a highly reactive functional group that can participate in a wide array of chemical transformations. Its placement on the imidazole ring creates a bifunctional molecule with enhanced versatility. The reactivity of the aldehyde, combined with the inherent properties of the imidazole nucleus, makes these compounds powerful intermediates in the synthesis of more complex molecular architectures. dergipark.org.trontosight.ai Research into compounds like 4-methyl-1H-imidazole-5-carbaldehyde has shown that the carbaldehyde group is reactive and can be used as a precursor for synthesizing other derivatives, such as imidazolium (B1220033) salts. researchgate.net

Role As a Precursor and Building Block in Advanced Organic Synthesis

Direct Synthesis Approaches for this compound

Direct synthesis of this compound can be challenging. However, related structures, such as 2-butyl-4-chloro-5-formylimidazole (B193128), have been synthesized through a multi-step process. One patented method involves the condensation reaction of pentamidine (B1679287) hydrochloride and glyoxal, followed by dehydration to yield 2-butyl-1H-imidazol-5(4H)-one. This intermediate is then subjected to a Vilsmeier-Haack type reaction with N,N-dimethylformamide (DMF) and phosphorus oxychloride to produce the final product. google.com This approach highlights a potential pathway for the synthesis of the tert-butyl analog, although specific adaptations would be necessary.

Vilsmeier-Haack Formylation in Imidazole Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich heterocyclic compounds, including imidazoles. ijpcbs.comwikipedia.orgorganic-chemistry.org The reaction typically employs a Vilsmeier reagent, which is a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. wikipedia.orgtcichemicals.com This electrophilic reagent then attacks the imidazole ring, leading to the formation of an iminium salt, which upon hydrolysis yields the corresponding carbaldehyde.

This method has been successfully applied to the synthesis of various substituted imidazole-5-carbaldehydes. For instance, the synthesis of 2-butyl-4-chloro-5-formylimidazole utilizes this reaction on a 2-butyl-1H-imidazol-5(4H)-one intermediate. google.com The reaction proceeds by treating the intermediate with phosphorus oxychloride and DMF. google.com The general mechanism involves the formation of the Vilsmeier reagent, which then acts as the formylating agent. wikipedia.org This versatile reaction has been employed in the synthesis of a wide array of heterocyclic aldehydes, demonstrating its broad applicability. ijpcbs.com

Multi-component Reaction Methodologies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly valuable for generating libraries of structurally diverse compounds for drug discovery and materials science.

Organocatalysis, the use of small organic molecules as catalysts, has gained significant attention as a sustainable and environmentally friendly alternative to metal-based catalysis. Imidazole itself can act as an organocatalyst in multi-component reactions to synthesize a variety of functionalized heterocyclic compounds. rsc.org

Several organocatalytic systems have been developed for the synthesis of substituted imidazoles. For instance, mandelic acid has been used as an efficient and green organocatalyst for the solvent-free synthesis of 2,4,5-trisubstituted imidazoles from benzil, aromatic aldehydes, and ammonium (B1175870) acetate. acgpubs.org This three-component reaction provides excellent yields in a short reaction time. acgpubs.org While this method typically produces triaryl-substituted imidazoles, the principle of using an organocatalyst to facilitate the condensation and cyclization to form the imidazole ring is a key concept. The development of an organocatalytic MCR that incorporates a tert-butyl group at the 2-position and a formyl or precursor group at the 5-position remains an area for further research.

Metal-Oxide Nanoparticle Catalysis

The application of heterogeneous catalysis using metal-oxide nanoparticles offers an environmentally conscious and efficient route for the synthesis of imidazole derivatives. These methods often involve multi-component reactions, providing a high degree of atom economy. While a direct synthesis of this compound using this method is not extensively documented, the synthesis of analogous polysubstituted imidazoles has been successfully achieved using various metal oxide nanoparticles as catalysts.

For instance, catalysts such as chromium(III) oxide (Cr₂O₃) and tin(IV) oxide (SnO₂) nanoparticles have been employed in the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles. These reactions typically proceed via the condensation of an aldehyde, an ammonium source (like ammonium acetate), and a 1,2-dicarbonyl compound. The nanoparticles act as Lewis acid catalysts, facilitating the various steps of the reaction cascade.

Table 1: Examples of Metal-Oxide Nanoparticle Catalyzed Imidazole Synthesis

| Catalyst | Reactants | Product Type | Reference |

| Cr₂O₃ | Aromatic Aldehyde, Ammonium Acetate, Benzil | 2,4,5-Triarylimidazole | wikipedia.org |

| SnO₂ | Aryl Aldehyde, Ammonium Acetate, 9,10-Phenanthraquinone | Highly Substituted Imidazoles | ijpcbs.com |

To adapt this methodology for the synthesis of this compound, a potential, though theoretical, approach would involve the use of pivalaldehyde as the aldehyde component. However, the direct incorporation of a carbaldehyde group at the 5-position in a one-pot reaction of this nature remains a significant challenge and would likely require a multi-step process involving protection and deprotection strategies.

Van Leusen Imidazole Synthesis Variations

The Van Leusen imidazole synthesis is a powerful and versatile method for the construction of the imidazole ring. organic-chemistry.orgwikipedia.org The classical approach involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC). organic-chemistry.org This reaction has been adapted into a three-component reaction (vL-3CR) where the aldimine is generated in situ from an aldehyde and an amine. organic-chemistry.org

For the synthesis of this compound, a variation of the Van Leusen synthesis could be envisioned. The key would be the selection of appropriate starting materials that would yield the desired substitution pattern. Theoretically, an imine derived from pivalaldehyde (to introduce the tert-butyl group at the 2-position) could be reacted with a suitable TosMIC derivative that would allow for the eventual formation of the 5-carbaldehyde group.

Strategic Derivatization for Imidazole Ring Modification

An alternative to constructing the imidazole ring with the desired substituents in place is to perform strategic derivatization on a pre-formed imidazole core. This approach can be particularly useful if a suitable precursor, such as 2-(tert-butyl)-1H-imidazole, is readily accessible. The primary challenge then becomes the regioselective introduction of the carbaldehyde group at the 5-position.

One of the most effective methods for the formylation of electron-rich heterocyclic compounds is the Vilsmeier-Haack reaction. ijpcbs.comiaamonline.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgiaamonline.org The electrophilic Vilsmeier reagent then attacks the electron-rich position of the heterocyclic ring.

A closely related synthesis of 2-butyl-4-chloro-5-formylimidazole has been reported via a Vilsmeier-Haack reaction on a 2-butyl-1H-imidazol-5(4H)-one precursor. google.com This suggests that a similar strategy could be employed for the synthesis of this compound, likely starting from 2-(tert-butyl)-1H-imidazole. The reaction would proceed via electrophilic substitution at the C5 position of the imidazole ring.

Table 2: Key Formylation Reactions for Heterocycles

| Reaction Name | Reagents | General Application | Reference |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Formylation of electron-rich aromatic and heterocyclic compounds | wikipedia.orgijpcbs.comiaamonline.org |

| Duff Reaction | Hexamethylenetetramine, Acid | Formylation of phenols and other activated aromatic rings | clockss.org |

| Reimer-Tiemann Reaction | Chloroform, Base | Ortho-formylation of phenols | researchgate.net |

The choice of formylation method would depend on the stability of the 2-(tert-butyl)-1H-imidazole substrate and the desired regioselectivity. The Vilsmeier-Haack reaction is generally preferred for its applicability to a wide range of heterocyclic systems.

Chemical Reactivity and Transformation Studies of the Carbaldehyde Moiety and Imidazole Core

Nucleophilic Addition and Substitution Reactions

The carbaldehyde group is a key site for nucleophilic attack due to the polarization of the carbon-oxygen double bond, which renders the carbonyl carbon electrophilic. youtube.comyoutube.com Nucleophilic addition reactions are fundamental transformations for this moiety. youtube.com Strong nucleophiles, such as those found in Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can attack the carbonyl carbon to form, after an acidic workup, secondary alcohols. Similarly, the addition of a cyanide ion (from sources like KCN) leads to the formation of a cyanohydrin, a valuable intermediate for synthesizing alpha-hydroxy acids and other derivatives.

The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the pi-bond and creating a tetrahedral alkoxide intermediate. youtube.com This intermediate is then protonated during workup to yield the final alcohol product. youtube.com While the bulky tert-butyl group may exert some steric influence, the planar nature of the imidazole (B134444) ring allows for accessible pathways for nucleophilic attack.

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 2-(tert-Butyl)-1H-imidazole-5-carbaldehyde | 1. R-MgBr (Grignard Reagent) 2. H₃O⁺ (workup) | 1-(2-(tert-Butyl)-1H-imidazol-5-yl)-1-alkanol | Grignard Reaction |

| 1. KCN 2. H⁺ (workup) | 2-(2-(tert-Butyl)-1H-imidazol-5-yl)-2-hydroxyacetonitrile (Cyanohydrin) | Cyanohydrin Formation |

Condensation Reactions with the Aldehyde Group

Condensation reactions involve the reaction of the aldehyde with a nucleophile, typically containing a primary amino group, followed by the elimination of a water molecule. nih.govnih.gov These reactions are crucial for building larger, more complex molecular architectures from the imidazole scaffold.

The reaction of this compound with primary amines (R-NH₂) yields imines, commonly known as Schiff bases. nih.gov This transformation is typically catalyzed by acid and proceeds through a hemiaminal (or carbinolamine) intermediate. mdpi.com The subsequent dehydration of this intermediate is the rate-determining step and drives the reaction to completion. mdpi.com Schiff bases derived from imidazole aldehydes are important ligands in coordination chemistry and can form stable complexes with various metal ions. nih.gov

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Primary Amine (R-NH₂), Acid catalyst | N-((2-(tert-Butyl)-1H-imidazol-5-yl)methylene)alkan-1-amine (Schiff Base) | Condensation/Imination |

Oxidative and Reductive Transformations of the Carbaldehyde Group

The aldehyde functional group exists in an intermediate oxidation state, making it susceptible to both oxidation and reduction. These transformations are key steps in modifying the electronic and functional properties of the molecule.

Oxidation: The carbaldehyde group can be readily oxidized to a carboxylic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺), which is a classic test for aldehydes. The resulting 2-(tert-Butyl)-1H-imidazole-5-carboxylic acid is a valuable building block for amides and esters.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, (2-(tert-Butyl)-1H-imidazol-5-yl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones, making it ideal for this purpose without affecting other potential functional groups.

| Starting Material | Transformation | Reagent(s) | Product |

|---|---|---|---|

| This compound | Oxidation | KMnO₄ or Tollens' Reagent | 2-(tert-Butyl)-1H-imidazole-5-carboxylic acid |

| Reduction | NaBH₄ or LiAlH₄ | (2-(tert-Butyl)-1H-imidazol-5-yl)methanol |

Functionalization of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms with distinct properties. The N-1 (pyrrole-type) nitrogen bears a hydrogen atom and is generally considered acidic, while the N-3 (pyridine-type) nitrogen has a lone pair of electrons and is basic. nih.govresearchgate.net This duality allows for selective functionalization. The N-1 position can be deprotonated with a suitable base (e.g., sodium hydride, NaH) and subsequently alkylated or acylated using electrophiles like alkyl halides or acyl chlorides. This N-functionalization is a common strategy to modify the steric and electronic properties of the imidazole core and is crucial in the synthesis of N-substituted imidazole derivatives. mdpi.com

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | 1-Alkyl-2-(tert-butyl)-1H-imidazole-5-carbaldehyde | N-Alkylation |

Ring Expansion and Cyclization Reactions to Form Fused Heterocycles

The aldehyde group, in conjunction with the imidazole ring, can participate in cyclization reactions to form fused heterocyclic systems. These reactions are powerful tools for creating complex, polycyclic molecules with potential applications in materials science and medicinal chemistry. For example, a condensation reaction between this compound and a 1,2-diamine, such as ethylenediamine, can lead to the formation of a fused dihydropyrazine ring. Subsequent oxidation of this intermediate would yield a fully aromatic fused imidazo[4,5-b]pyrazine system.

| Reactant(s) | Intermediate | Final Product (after oxidation) | Reaction Type |

|---|---|---|---|

| This compound + Ethylenediamine | 6-(tert-Butyl)-6,7-dihydro-5H-imidazo[4,5-b]pyrazine | 6-(tert-Butyl)-5H-imidazo[4,5-b]pyrazine | Condensation/Cyclization/Oxidation |

Halogenation and Subsequent Substitution Reactions

Electrophilic aromatic substitution is a characteristic reaction of electron-rich heterocycles like imidazole. tcichemicals.com The C-4 position of this compound is the most likely site for electrophilic halogenation, as the other ring positions are substituted. Reagents such as N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are commonly used for this purpose.

The resulting 4-halo-2-(tert-butyl)-1H-imidazole-5-carbaldehyde is a versatile intermediate. The halogen atom can be replaced via nucleophilic aromatic substitution or, more commonly, serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions), allowing for the introduction of a wide variety of carbon-based substituents at the C-4 position. tcichemicals.com

| Step | Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | N-Bromosuccinimide (NBS) | 4-Bromo-2-(tert-butyl)-1H-imidazole-5-carbaldehyde | Electrophilic Halogenation |

| 2 | 4-Bromo-2-(tert-butyl)-1H-imidazole-5-carbaldehyde | R-B(OH)₂, Pd catalyst, Base | 4-Substituted-2-(tert-butyl)-1H-imidazole-5-carbaldehyde | Suzuki Cross-Coupling |

Coordination Chemistry and Ligand Applications

Imidazole (B134444) Carbaldehydes as Ligands in Metal Complexation

Imidazole and its derivatives are fundamental building blocks in coordination chemistry, prized for their ability to form stable complexes with a wide range of transition metal ions. researchgate.net The imine nitrogen of the imidazole ring acts as a strong σ-donor, readily coordinating to metal centers. wikipedia.org The presence of a carbaldehyde group, as in "2-(tert-Butyl)-1H-imidazole-5-carbaldehyde," introduces additional complexity and functionality. This aldehyde group can potentially coordinate to a metal ion through its oxygen atom, enabling different binding modes. nih.gov Furthermore, the aldehyde functionality can be chemically modified, for instance, by condensation with amines to form Schiff base ligands, which significantly expands the coordination possibilities and applications of the resulting metal complexes. orientjchem.org

Imidazole-based ligands can exhibit various coordination modes, primarily dictated by the number and nature of donor atoms available for metal binding. researchgate.netnih.gov

Monodentate Coordination: In its simplest form, an imidazole carbaldehyde can act as a monodentate ligand, binding to a metal center solely through the imine nitrogen atom (N3) of the imidazole ring. researchgate.net This is the most common coordination mode for simple imidazole derivatives. wikipedia.org In such cases, the carbaldehyde group does not directly participate in coordination but can influence the electronic properties of the ligand and engage in intermolecular interactions like hydrogen bonding.

Multidentate Coordination: The presence of the carbaldehyde group opens the possibility for multidentate coordination. While direct bidentate (N, O) chelation involving the imidazole nitrogen and the aldehyde oxygen is possible, it would form a strained four-membered ring, which is generally less favorable. nih.gov A more common route to multidentate coordination is through the synthesis of Schiff base ligands. Reacting the carbaldehyde with a primary amine introduces a new imine nitrogen donor, creating ligands capable of bidentate (N,N') or tridentate chelation, depending on the structure of the amine. orientjchem.org Ligands containing multiple imidazole units can also act as multidentate linkers, bridging two or more metal centers. rsc.org

| Coordination Mode | Description | Donor Atoms | Example Ligand Type |

| Monodentate | Binds to a single metal center through one atom. | Imidazole Nitrogen | Simple Imidazole Derivatives researchgate.net |

| Bidentate (Schiff Base) | Binds to a single metal center through two atoms. | Imidazole Nitrogen, Imine Nitrogen | Imidazole Carbaldehyde + Primary Amine orientjchem.org |

| Bridging | Links two or more metal centers. | Imidazole Nitrogen | Di- or Tri-imidazole Ligands rsc.org |

This table illustrates potential coordination modes for imidazole-based ligands.

The stability and structure of metal complexes are profoundly influenced by the steric and electronic properties of their ligands. acs.orgnih.gov

Steric Effects: The tert-butyl group at the 2-position of "this compound" exerts a significant steric effect. This bulky group can hinder the approach of metal ions and other ligands, influencing the coordination number and geometry of the resulting complex. nih.gov For instance, increased steric bulk on the imidazole ring can force N-donor atoms apart, leading to longer metal-ligand bond distances. nih.gov This steric strain can be used to tune the binding cavity size of a chelate, potentially creating selectivity for larger metal ions over smaller ones. nih.gov

Electronic Effects: The electronic nature of substituents on the imidazole ring modifies its σ-donor properties. wikipedia.org The tert-butyl group is an electron-donating group, which increases the electron density on the imidazole ring and enhances the basicity of the coordinating nitrogen atom. This generally leads to stronger metal-ligand bonds. Conversely, the carbaldehyde group is an electron-withdrawing group, which would decrease the basicity of the imidazole nitrogen. The net electronic effect on metal binding in "this compound" is a balance between these opposing influences. The binding hierarchy of imidazole-based ligands with different metal ions (e.g., Ni²⁺, Cu²⁺, Zn²⁺) is dependent on the specific affinity of the metal for the ligand's coordination state and can be tuned by these electronic factors. osti.govresearchgate.net

Design and Construction of Metal-Organic Frameworks (MOFs) and Zeolitic Imidazolate Frameworks (ZIFs)

Metal-Organic Frameworks (MOFs) and their subclass, Zeolitic Imidazolate Frameworks (ZIFs), are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govnih.gov Imidazole derivatives are quintessential linkers for the synthesis of ZIFs, where they bridge tetrahedrally coordinated metal ions (typically Zn²⁺ or Co²⁺), mimicking the Si-O-Si bonds in zeolites. researchgate.net

The choice of the imidazole-based linker is crucial in determining the final structure, pore size, and chemical properties of the resulting MOF or ZIF. researchgate.netresearchgate.net Ligands like "this compound" can be used to construct novel frameworks with tailored functionalities.

Topological Control: The geometry of the imidazole linker directs the topology of the framework. The bulky tert-butyl group can influence the angle of the metal-linker-metal connection, potentially leading to new or distorted framework topologies compared to those built with smaller linkers like 2-methylimidazole (B133640) (the linker for the well-known ZIF-8). nih.gov

Pore Aperture Tuning: The size and shape of the pores within a ZIF are defined by the substituents on the imidazole ring. The large tert-butyl group would project into the pores, modifying their size and accessibility to guest molecules. This provides a strategy for tuning the sieving properties of the framework for gas separation applications. researchgate.net

Post-Synthetic Modification: The carbaldehyde group is a prime site for post-synthetic modification. After the framework is constructed, the aldehyde moieties lining the pores can be reacted with other molecules, such as amines, to introduce new functional groups. researchgate.net This allows for the precise tuning of the framework's surface chemistry, enhancing its affinity for specific molecules, for example, increasing CO₂ adsorption capacity. researchgate.netntnu.edu.tw A well-studied example involves the synthesis of mixed-ligand ZIFs, such as ZIF-8-90, which incorporates both 2-methylimidazole and 2-imidazolecarboxaldehyde to create a framework with tunable properties for CO₂ capture. researchgate.netntnu.edu.tw

| Feature of Ligand | Impact on MOF/ZIF Properties |

| Bulky Substituent (tert-Butyl) | Influences framework topology, reduces pore aperture size. nih.gov |

| Functional Group (Carbaldehyde) | Enables post-synthetic modification, alters surface chemistry. researchgate.net |

| Mixed-Ligand Systems | Allows for fine-tuning of properties like surface area and gas adsorption. researchgate.netntnu.edu.tw |

This table summarizes the influence of ligand features on the properties of MOFs and ZIFs.

Supramolecular Assembly via Imidazole-Metal Interactions

Beyond the strong coordination bonds that form MOFs, imidazole-metal interactions are central to the construction of a wide range of supramolecular assemblies. nih.gov These architectures are held together by a combination of coordinative bonds and weaker noncovalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net The imidazole ring is particularly adept at participating in these interactions. researchgate.netnih.gov For instance, the N-H group of an uncoordinated or protonated imidazole can act as a hydrogen bond donor, while the aromatic ring can participate in π-π stacking. rsc.org These directed interactions allow for the self-assembly of discrete molecules into complex, higher-order structures like cages, helices, or extended networks. rsc.orgacs.org The specific structure of the ligand, including the placement of bulky groups like tert-butyl, can guide the assembly process, leading to predictable and functional supramolecular architectures. rsc.org

Catalytic Applications of Imidazole-Derived Metal Complexes

Metal complexes containing imidazole-based ligands are widely explored as catalysts for various organic transformations. researchgate.net The ligand plays a critical role in stabilizing the metal center, modulating its redox potential, and influencing the accessibility of the catalytic site. Schiff base complexes derived from imidazole carbaldehydes and various amines have been shown to be effective catalysts. orientjchem.org

Furthermore, metal complexes incorporating imidazole derivatives can mimic the active sites of metalloenzymes. nih.gov For example, copper complexes with imidazole-containing ligands have been developed as functional models for oxidases. nih.gov These synthetic mimics can catalyze the oxidation of substrates like 3,3′,5,5′-tetramethylbenzidine (TMB), a reaction often used in colorimetric sensing applications. nih.gov The catalytic activity of such complexes is influenced by the coordination environment of the metal ion, which can be precisely tuned by modifying the steric and electronic properties of the imidazole ligand. researchgate.netnih.gov

Computational Chemistry and Theoretical Investigations

Electronic Structure and Spectroscopic Property Prediction

Theoretical calculations are crucial for predicting how "2-(tert-Butyl)-1H-imidazole-5-carbaldehyde" interacts with electromagnetic radiation, providing insights into its electronic transitions and optical properties.

The electronic absorption spectrum of a molecule can be accurately predicted using TD-DFT calculations. mdpi.com For imidazole (B134444) derivatives, the UV-Vis spectrum is typically characterized by transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.). researchgate.net

Computational studies on the analogous compound, imidazole-2-carboxaldehyde, show strong absorption bands in the UV region. researchgate.netresearchgate.net These absorptions are generally attributed to π → π* and n → π* electronic transitions within the imidazole ring and the carbonyl group. The calculations help in assigning these transitions and predicting their maximum absorption wavelengths (λmax). For "this compound," the presence of the electron-donating tert-butyl group is expected to cause a slight bathochromic (red) shift in the absorption peaks compared to the unsubstituted imidazole-5-carbaldehyde due to its positive inductive effect.

A typical computational approach involves optimizing the molecule's geometry using DFT with a suitable basis set (e.g., B3LYP/6-311G) and then calculating the excited states using TD-DFT. researchgate.net The results for a similar compound are presented below as a reference.

Table 1: Calculated UV-Vis Spectral Data for Imidazole-2-carboxaldehyde Data derived from computational studies on a related imidazole derivative.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 270 - 300 | High |

| S₀ → S₂ | 220 - 250 | High |

Source: Adapted from computational analyses of imidazole-2-carboxaldehyde. researchgate.net

Organic molecules with donor-π-acceptor frameworks can exhibit significant non-linear optical (NLO) properties, which are of interest for applications in telecommunications and signal processing. nih.govanalis.com.my The imidazole ring can act as part of the π-conjugated system, while the carbaldehyde group functions as an electron-acceptor. The tert-butyl group at the 2-position acts as an electron-donating group.

Computational DFT methods are employed to calculate key NLO parameters, including the dipole moment (μ), linear polarizability (⟨α⟩), and the first-order hyperpolarizability (β₀), which is the primary determinant of second-harmonic generation. nih.govpku.edu.cn A computational study on imidazole-2-carboxaldehyde has validated its potential as an NLO material by demonstrating a significant hyperpolarizability value. researchgate.net The investigation of "this compound" would likely reveal enhanced NLO properties due to the increased intramolecular charge transfer facilitated by the tert-butyl donor group.

Table 2: Calculated NLO Properties for Imidazole-2-carboxaldehyde This table presents theoretical data for a related compound to illustrate the scope of computational NLO studies.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | High |

| Linear Polarizability (⟨α⟩) | Significant |

| First Hyperpolarizability (β₀) | 19.21 |

Source: Data from a DFT/B3LYP/6-311G study on imidazole-2-carboxaldehyde. researchgate.net

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are indispensable for mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition state structures, and activation energies. nih.gov

The synthesis of substituted imidazoles can proceed through various routes, and computational chemistry helps to understand the favorability of these pathways. For instance, the multi-component synthesis of tri-aryl imidazoles has been rationalized through computational studies. nih.gov The formation of "this compound" can be envisioned through several synthetic strategies, such as the formylation of a pre-existing 2-(tert-butyl)-1H-imidazole ring via the Vilsmeier-Haack reaction.

DFT calculations can model this electrophilic substitution reaction by:

Determining the structure and stability of the Vilsmeier reagent.

Calculating the energy profile of the electrophilic attack on the imidazole ring.

Identifying the transition state for the formation of the σ-complex.

Modeling the final hydrolysis step to yield the carbaldehyde.

These calculations would help in understanding the regioselectivity of the formylation and optimizing reaction conditions.

A theoretical study would typically involve:

Modeling the interaction of the aldehyde with an oxidizing agent (e.g., a peroxide or a metal-based oxidant).

Mapping the potential energy surface for different proposed mechanisms, such as nucleophilic attack on the carbonyl carbon followed by hydride transfer.

Such studies provide fundamental insights into the reactivity of the carbaldehyde group and can guide the selection of appropriate reagents for synthetic transformations.

Ligand-Metal Interaction Modeling

The imidazole moiety is a well-known coordinating ligand in bioinorganic and coordination chemistry, primarily through its sp²-hybridized nitrogen atoms. nih.gov The presence of both the imidazole ring and a carbaldehyde group makes "this compound" a potentially versatile ligand for metal ions.

Computational modeling is used to predict and analyze the interactions between such ligands and various metal centers. nih.govpsu.edu These methods can predict binding affinities, coordination geometries, and the electronic structure of the resulting metal complexes. researchgate.net

Common computational approaches include:

Molecular Docking: This method predicts the preferred orientation of the ligand when bound to a metal-containing receptor, such as a metalloprotein. nih.gov

Density Functional Theory (DFT): DFT calculations are used to optimize the geometry of the metal-ligand complex, calculate binding energies, and analyze the nature of the coordination bonds through techniques like Natural Bond Orbital (NBO) analysis. pitt.edursc.org

Quantum Theory of Atoms in Molecules (QTAIM): This analysis provides a detailed description of the electron density distribution to characterize the strength and nature (ionic vs. covalent) of the metal-ligand bonds.

These modeling techniques are crucial for designing novel metal complexes with specific catalytic, medicinal, or material properties. pitt.edu

Table 3: Computational Methods for Ligand-Metal Interaction Analysis

| Method | Information Provided |

| Molecular Docking | Binding pose, scoring functions for affinity estimation. |

| DFT Geometry Optimization | Bond lengths, bond angles, coordination geometry, binding energy. |

| NBO/QTAIM Analysis | Charge transfer, bond order, nature of chemical bonds. |

Geometrical Parameters and Conformational Analysis

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting these parameters. nih.govnih.gov For imidazole derivatives, the five-membered ring is generally planar. The bond lengths and angles within the imidazole core are well-characterized and would be expected to fall within typical ranges, as shown in the table below, derived from studies on similar structures. nih.gov

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the primary sources of conformational flexibility are the rotation of the tert-butyl group and the carbaldehyde group relative to the imidazole ring. Potential energy surface (PES) scans can be performed computationally to identify the most stable (lowest energy) conformers. nih.gov Such studies on substituted imidazoles show that the environment (e.g., gas phase vs. solvent) can influence the relative stability of different conformers. nih.gov

Table 1: Representative Geometrical Parameters for a Substituted Imidazole Ring Note: These are typical values based on related crystal structures and computational models; actual values for this compound may vary.

| Parameter | Bond/Angle | Typical Value |

| Bond Length | N1—C2 | 1.35 Å |

| C2—N3 | 1.31 Å | |

| N3—C4 | 1.38 Å | |

| C4—C5 | 1.36 Å | |

| C5—N1 | 1.37 Å | |

| Bond Angle | C5—N1—C2 | 107° |

| N1—C2—N3 | 112° | |

| C2—N3—C4 | 105° | |

| N3—C4—C5 | 111° | |

| C4—C5—N1 | 105° |

Spin Crossover Phenomena in Imidazole Complexes

Imidazole and its derivatives are crucial ligands in coordination chemistry, capable of forming stable complexes with transition metals. A particularly interesting phenomenon observed in some of these complexes, especially with iron(II), is spin crossover (SCO). researchgate.netnih.gov This involves a transition between a low-spin (LS) state and a high-spin (HS) state, which can be triggered by external stimuli like temperature or pressure. mdpi.com

The spin state of the central metal ion is determined by the ligand field strength. Imidazole-based ligands can finely tune this field, making them excellent candidates for designing SCO complexes. researchgate.net The transition from an LS to an HS state is accompanied by a significant change in the metal-ligand bond lengths. In Fe(II) complexes, this change can be as large as 0.2 Å, with the Fe-N bonds being longer in the HS state. nih.govresearchgate.net This structural change affects the magnetic and optical properties of the complex. mdpi.com The design of the imidazole ligand, including the nature and position of substituents, plays a critical role in modulating the energy difference between the HS and LS states, thereby controlling the temperature at which the spin transition occurs. researchgate.net

Table 2: Comparison of Average Fe-N Bond Lengths in Low-Spin and High-Spin States for a Representative Fe(II) Imidazole Complex

| Spin State | Temperature | Average Fe-N Bond Length |

| High-Spin (HS) | 293 K | ~2.16 Å |

| Low-Spin (LS) | 190 K | ~1.96 Å |

| Change (Δ) | ~0.20 Å |

Data derived from a representative study on Fe(II) imidazolylimine complexes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For imidazole-containing compounds, which are prevalent in medicinal chemistry, QSAR is a vital tool for designing new molecules with enhanced potency and for predicting the activity of unsynthesized compounds. crpsonline.comnih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties are quantified by molecular descriptors.

2D and 3D QSAR Approaches

QSAR models are broadly categorized into 2D and 3D approaches, both of which have been successfully applied to series of imidazole derivatives. crpsonline.comresearchgate.netresearchgate.netnih.gov

2D-QSAR: These models use descriptors derived from the 2D representation of the molecule. Descriptors can include physicochemical properties (like logP for lipophilicity), electronic properties, and topological indices that describe molecular size and branching. crpsonline.com For a series of imidazole derivatives, 2D-QSAR studies might reveal that hydrophobicity and specific topological features are crucial for their activity. researchgate.net

3D-QSAR: These models require the 3D alignment of the molecules in a dataset and calculate interaction fields around them. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common. imist.ma They generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for biological activity. researchgate.netnih.gov For instance, a 3D-QSAR study on imidazole-based enzyme inhibitors might show that a bulky, electropositive group at a specific position on the imidazole ring enhances activity. crpsonline.com

The statistical validity of QSAR models is crucial and is assessed using parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). crpsonline.comnih.gov

Table 3: Example of Statistical Parameters from a QSAR Study on Imidazole Derivatives

| QSAR Model Type | Method | r² | q² | pred_r² |

| 2D-QSAR | PLSR | 0.8487 | 0.6553 | 0.7478 |

| 3D-QSAR | kNN-MFA | - | 0.5493 | 0.3358 |

Data from a study on imidazole derivatives as heme oxygenase inhibitors. crpsonline.com

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. drugdesign.orgiaanalysis.com This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action. nih.gov

The process involves two main components: a search algorithm that generates a variety of possible binding poses for the ligand in the protein's active site, and a scoring function that estimates the binding affinity for each pose. nih.govwikipedia.org A higher docking score generally indicates a more favorable binding interaction.

For a molecule like this compound, docking studies would be used to predict its binding mode within a specific protein target. The analysis would focus on identifying key intermolecular interactions that stabilize the complex. These interactions are critical for molecular recognition and binding affinity. nih.govresearchgate.netresearchgate.netuchicago.edu

Table 4: Key Intermolecular Interactions in Protein-Ligand Binding

| Interaction Type | Description |

| Hydrogen Bonds | Formed between a hydrogen bond donor (e.g., N-H group on the imidazole) and an acceptor (e.g., a carbonyl oxygen on a protein residue). Crucial for specificity. nih.gov |

| Hydrophobic Interactions | Occur between nonpolar groups, like the tert-butyl group and nonpolar amino acid residues (e.g., Leucine, Valine). Often a major driving force for binding. nih.govnih.gov |

| van der Waals Forces | Weak, non-specific attractions between all atoms that are close to each other. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups on the ligand and the protein. |

| π-Stacking | Interactions between aromatic rings, such as the imidazole ring and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine). nih.gov |

Gas Adsorption Studies in Imidazolate Frameworks

Imidazolates, the deprotonated form of imidazoles, are fundamental building blocks for a class of porous materials known as Zeolitic Imidazolate Frameworks (ZIFs). acs.orgarxiv.org ZIFs are a subclass of Metal-Organic Frameworks (MOFs) where metal ions (like zinc) are linked by imidazolate units to form a three-dimensional, crystalline structure with zeolite-like topologies. researchgate.net

These materials are of great interest for applications in gas storage and separation due to their high surface area, tunable pore sizes, and exceptional thermal and chemical stability. researchgate.net The chemical nature of the imidazole linker is critical to the adsorption properties of the framework. Functional groups on the imidazole ring, such as the aldehyde group in 2-imidazolecarboxaldehyde (a related linker), can influence the polarity and surface properties of the pores, thereby affecting the selectivity for different gas molecules. acs.org

Studies on ZIFs, such as the widely studied ZIF-8, demonstrate their ability to selectively adsorb gases like CO₂ over CH₄ or N₂. arxiv.orgrsc.orgacs.orgss-pub.org This selectivity arises from a combination of factors, including molecular sieving and preferential interactions between the gas molecules and the framework. arxiv.org The interaction between the gas adsorbate and the imidazolate linkers, involving van der Waals and electrostatic forces, is a key determinant of the adsorption capacity and heat of adsorption. acs.org

Table 5: Adsorption Capacities of CO₂ and CH₄ on ZIF-8 at 25°C and 40 bar

| Gas Molecule | Adsorption Capacity (mmol/g) |

| Carbon Dioxide (CO₂) | 8.5 |

| Methane (CH₄) | 4.7 |

Data derived from a representative study on ZIF-8. ss-pub.orgresearchgate.net

Mechanistic and Structure Activity Research in Biological Contexts

Exploration of Molecular Targeting Mechanisms

The biological effects of imidazole (B134444) derivatives are often traced to their interactions with specific molecular targets, primarily enzymes and receptors. The unique electronic and structural characteristics of the imidazole ring, combined with the properties of its substituents, dictate the nature and specificity of these interactions.

Imidazole-containing compounds are well-documented enzyme inhibitors, a property largely attributed to the ability of the sp2-hybridized nitrogen atom in the imidazole ring to coordinate with metal ions present in the active sites of metalloenzymes. researchgate.net A primary example is the inhibition of cytochrome P450 enzymes, such as lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungi. nano-ntp.com Imidazole-based antifungal agents bind to the heme iron atom in the enzyme's active site, disrupting sterol production and compromising the integrity of the fungal cell membrane. nano-ntp.comasm.org

Furthermore, some imidazole derivatives have been shown to inhibit other enzymes, including microbial flavohemoglobins, which are involved in nitric oxide (NO) detoxification. By binding to the heme center of flavohemoglobin, these compounds inhibit its NO dioxygenase (NOD) function, rendering the microbe more susceptible to NO-mediated damage. asm.org Studies on GH1 β-glucosidases have also revealed that imidazole can act as a partial competitive inhibitor by binding within the enzyme's active site and hindering substrate access. nih.gov

For 2-(tert-butyl)-1H-imidazole-5-carbaldehyde, the bulky tert-butyl group at the C2 position would sterically influence its binding orientation within an enzyme's active site. This steric hindrance could enhance selectivity for enzymes with larger binding pockets or, conversely, prevent interaction with targets that have more constrained active sites. For instance, in the inhibition of steroid 11β-hydroxylase, the presence of bulky ortho substituents on phenyl-imidazoles was found to increase inhibitory activity, suggesting that steric bulk can be a favorable attribute for certain targets. researchgate.net

The imidazole scaffold is a recognized pharmacophore for various G protein-coupled receptors (GPCRs) and other receptor types. researchgate.net Its ability to act as a proton donor and acceptor allows it to form critical hydrogen bonds and other non-covalent interactions with amino acid residues in receptor binding pockets. nih.gov

Notable examples of imidazole derivatives acting on receptors include:

Angiotensin II Receptors: In angiotensin II receptor blockers (ARBs) like losartan, the imidazole ring is a key structural feature that interacts with amino acid residues within the AT1 receptor. wikipedia.org

Adrenergic Receptors: Imidazole-containing compounds can act as agonists or antagonists at adrenergic receptors. researchgate.net

Serotonin (5-HT) Receptors: Various imidazole-based molecules have been developed as modulators of serotonin receptors, showing potential for treating conditions like depression. nih.gov

Opioid Receptors: Recent research has explored imidazo[1,2-a]imidazole derivatives as allosteric modulators of the μ-opioid receptor, which could lead to novel pain management therapies with fewer side effects than traditional opioids. nih.govmdpi.com

In the case of this compound, the imidazole core provides the necessary framework for receptor recognition. The tert-butyl group contributes significant lipophilicity, which can enhance binding to hydrophobic pockets within a receptor. The carbaldehyde group, being a hydrogen bond acceptor, can form specific interactions that anchor the molecule within the binding site. The combination of these features suggests potential for interaction with receptors that have complementary hydrophobic and polar regions.

Structure-Activity Relationship (SAR) Investigations of Imidazole Carbaldehyde Derivatives

SAR studies are crucial for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For imidazole derivatives, the position, size, and electronic nature of substituents profoundly influence their potency and selectivity. researchgate.netijesrr.org

For antimicrobial imidazole derivatives, several structural features are consistently identified as being critical for activity. The core imidazole ring is essential for interacting with biological targets. The nature of the substituent at the C2 position is particularly important for modulating potency.

Key features influencing activity include:

The Imidazole Ring: Acts as the fundamental scaffold for interaction, often through coordination with metal ions in enzymes or hydrogen bonding with receptors. researchgate.netnih.gov

C2-Substituent: Lipophilic and bulky groups at this position often enhance activity. The lipophilicity helps the molecule to cross cell membranes and interact with hydrophobic binding sites. mdpi.com The steric bulk can improve selectivity.

C5-Substituent: The presence of a functional group like a carbaldehyde introduces a site for potential hydrogen bonding or covalent interaction, which can anchor the molecule to its target. The electron-withdrawing nature of the aldehyde also modulates the electronic properties of the imidazole ring. researchgate.net

The systematic alteration of substituents on the imidazole ring has provided detailed insights into the requirements for biological recognition. The antibacterial activity of imidazole and imidazolium (B1220033) salts, for instance, is highly dependent on their lipophilicity, which can be fine-tuned by introducing different hydrophobic substituents on the nitrogen atoms or other positions of the ring. mdpi.com

| Substituent Position | Type of Substituent | General Impact on Antimicrobial Activity | Reference |

| C2 | Bulky, lipophilic alkyl groups (e.g., tert-butyl) | Often increases potency and can enhance selectivity. Increased lipophilicity may improve membrane penetration. | researchgate.netmdpi.com |

| C2 | Aromatic/Substituted Phenyl Groups | Can enhance activity; electron-withdrawing groups on the phenyl ring are often favorable. | nih.govnih.gov |

| C5 | Carbaldehyde (-CHO) | Provides a hydrogen bond acceptor site, potentially increasing binding affinity. Modulates electronic properties of the imidazole ring. | researchgate.net |

| N1 | Alkyl Chains | The length of the alkyl chain is critical; an optimal length is often required to balance solubility and lipophilicity for membrane interaction. | mdpi.comfrontiersin.org |

Preclinical Research on Antimicrobial Mechanisms

Imidazole derivatives exhibit a broad spectrum of antimicrobial activity through various mechanisms of action. nih.govmdpi.com Preclinical research has elucidated several key pathways by which these compounds inhibit the growth of or kill microorganisms.

The primary antimicrobial mechanisms associated with imidazole derivatives include:

Cell Membrane Disruption: Many imidazole compounds, particularly those with lipophilic substituents, can insert themselves into the lipid bilayer of microbial cell membranes. This insertion disrupts membrane integrity, leading to increased permeability, leakage of essential ions and metabolites, and ultimately, cell lysis. nano-ntp.commdpi.com The antibacterial activity of imidazolium ionic liquids, for example, is strongly correlated with the length of their N-substituted alkyl chains, which dictates their ability to interact with and perturb the bacterial membrane. frontiersin.org

Inhibition of Ergosterol Biosynthesis: As previously mentioned, this is the hallmark mechanism for azole antifungal agents. By inhibiting lanosterol 14α-demethylase, they block the formation of ergosterol, a vital component of the fungal cell membrane, leading to impaired membrane function and fungal cell death. nano-ntp.com

Interference with Nucleic Acid Synthesis: Some imidazole derivatives have been found to interfere with bacterial DNA replication and synthesis, preventing cell division and proliferation. nih.govmdpi.com

Inhibition of Protein Synthesis: A novel imidazole derivative has been identified as a bacterial translation inhibitor, demonstrating that the ribosome can be a target for this class of compounds. nih.gov

Inhibition of Bacterial Growth Mechanisms

The antibacterial action of imidazole derivatives is multifaceted, often involving the disruption of essential cellular processes. While research on this compound is specific, the broader class of imidazole-based compounds is known to inhibit bacterial growth through several mechanisms:

Cell Wall and Membrane Disruption: The lipophilic nature of substituents on the imidazole ring can facilitate interaction with and disruption of the bacterial cell membrane, compromising its integrity. nano-ntp.commdpi.com The tert-butyl group in the subject compound provides significant lipophilicity, which may enhance its ability to penetrate and disturb the lipid bilayer of bacterial membranes.

Interference with Nucleic Acid Synthesis: Some imidazole compounds interfere with the synthesis of DNA and RNA, which are critical for bacterial replication and survival. nano-ntp.com

Enzyme Inhibition: Imidazole derivatives have been shown to inhibit key bacterial enzymes. For instance, certain hybrids have demonstrated effective inhibition of E. coli FabH, an enzyme crucial for fatty acid synthesis. nih.gov

Induction of Aldehyde Stress: Research into pyrimidine-imidazoles has shown they can inhibit the growth of Mycobacterium tuberculosis by increasing the intracellular concentration of various aldehydes. royalsocietypublishing.org The carbaldehyde group on this compound is a reactive aldehyde itself, which could contribute to cytotoxic effects by forming adducts with essential proteins and nucleic acids, a mechanism known as "death by a thousand cuts". royalsocietypublishing.org

The structure-activity relationship (SAR) for antibacterial imidazoles indicates that modifications to the core structure can enhance potency. nano-ntp.com The presence of both a bulky hydrophobic group (tert-butyl) and a reactive functional group (carbaldehyde) suggests a dual potential for membrane interaction and covalent modification of intracellular targets.

Antitrichomonal and Antifungal Activity Mechanisms

Antitrichomonal Activity: The most well-known antitrichomonal agents are 5-nitroimidazole derivatives, such as metronidazole. nih.gov Their mechanism relies on the reduction of the nitro group under the anaerobic conditions characteristic of protozoa like Trichomonas vaginalis, generating reactive nitro radicals that damage DNA. While this compound lacks the nitro group, the imidazole core is a common feature, suggesting that other substituents can confer activity through different mechanisms, although this specific application is less documented.

Antifungal Activity: The antifungal mechanism of imidazole derivatives is well-established and primarily targets the integrity of the fungal cell membrane. jsynthchem.comresearchgate.net

Ergosterol Biosynthesis Inhibition: The primary mode of action is the inhibition of the cytochrome P450 enzyme lanosterol 14-α-demethylase. nih.govdergipark.org.tr This enzyme is essential for the conversion of lanosterol to ergosterol, the principal sterol in fungal cell membranes. The depletion of ergosterol and the concurrent accumulation of toxic 14-α-methylated sterols disrupt the structure and function of the membrane, increasing its permeability and leading to cell death. nih.gov

Secondary Mechanisms: Beyond ergosterol synthesis, imidazole derivatives can also impair the synthesis of triglycerides and phospholipids. nih.gov Furthermore, they may affect oxidative and peroxidative enzyme activities, resulting in the intracellular accumulation of toxic hydrogen peroxide, which damages subcellular organelles. nih.gov

In the context of this compound, the bulky tert-butyl group can enhance its binding affinity to the hydrophobic active site of lanosterol 14-α-demethylase. SAR studies on antifungal imidazoles have shown that hydrophobic substituents often improve efficacy by increasing penetration into the fungal membrane. jsynthchem.com

Preclinical Research on Anticancer Mechanisms

The imidazole scaffold is a prominent feature in many anticancer agents, targeting various pathways involved in tumor growth and proliferation. nih.gov Derivatives are investigated for their ability to inhibit key enzymes, induce programmed cell death (apoptosis), and interfere with cell signaling pathways.

The anticancer potential of imidazole derivatives is often linked to their ability to inhibit enzymes that are overactive in cancer cells. These include protein kinases, which are crucial for cell signaling and proliferation, and other enzymes like histone deacetylases (HDACs) that regulate gene expression. The presence of the imidazole ring allows these molecules to act as ligands for metal ions in enzyme active sites or to participate in hydrogen bonding and other non-covalent interactions. nih.gov

Cytotoxic Effects and Enzyme/Receptor Interactions in Cancer Cells

Research has identified several specific mechanisms through which imidazole derivatives exert cytotoxic effects on cancer cells. tandfonline.com

Kinase Inhibition: Many imidazole-based compounds are designed as kinase inhibitors. They can target a wide range of kinases, including:

EGFR (Epidermal Growth Factor Receptor): Overexpressed in many cancers, EGFR is a key target. Benzimidazole-pyrazole derivatives have shown potent inhibition of EGFR phosphorylation. nih.gov

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Critical for angiogenesis (the formation of new blood vessels that tumors need to grow), VEGFR-2 is another important target for imidazole compounds. nih.gov

Other Kinases: Imidazoles have also been developed to inhibit ALK5, p38α MAP kinase, and various cyclin-dependent kinases (CDKs), which control the cell cycle. nih.gov

Tubulin Polymerization Inhibition: Some imidazole derivatives interfere with the dynamics of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis. nih.gov

Induction of Apoptosis: Imidazole derivatives can trigger apoptosis through various pathways. This includes the activation of caspases, disruption of mitochondrial potential, and altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. researchgate.net

Topoisomerase Inhibition: DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication. Certain N-fused imidazoles act as potent DNA non-intercalating topoisomerase IIα catalytic inhibitors. nih.gov

Heme Oxygenase-1 (HO-1) Inhibition: HO-1 is overexpressed in many cancers and contributes to tumor growth. A quinoline-based imidazole derivative has been shown to be a competitive inhibitor of HO-1, exhibiting cytotoxicity against A549 lung cancer cells. researchgate.net

The table below summarizes the cytotoxic activity of various imidazole derivatives against different cancer cell lines, illustrating the broad potential of this chemical class.

| Compound Class | Cancer Cell Line | Target/Mechanism | Reported IC50 Values |

| Benzimidazole Sulfonamides | A549, HeLa, HepG2, MCF-7 | Not specified | 0.15–7.26 µM nih.gov |

| 5-(trimethoxybenzoyl)-imidazole | SW480, HCT116 (Colorectal) | Tubulin Polymerization | 23.12–33.14 nM nih.gov |

| Thiazole-benzimidazoles | MCF-7 (Breast) | EGFR Kinase | 5.96–6.30 µM nih.gov |

| Phenyl Benzimidazoles | MCF-7 (Breast) | VEGFR-2 | 3.37–6.30 µM nih.gov |

| Quinoline-imidazole | A549 (Lung) | Heme Oxygenase-1 (HO-1) | ~15 µM researchgate.net |

The tert-butyl group of this compound could enhance hydrophobic interactions within the binding pockets of enzymes like kinases, while the carbaldehyde group could potentially form covalent bonds with nucleophilic residues (e.g., cysteine or lysine) in or near the active site, leading to irreversible inhibition.

Research on Compounds for Neurological Disorder Modulation (Mechanism-Based)

The imidazole scaffold is also being explored for its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease. eurekaselect.combenthamscience.com The multifactorial nature of these disorders necessitates drugs that can act on multiple targets, a capability that has been demonstrated by various imidazole derivatives. researchgate.net

The neuroprotective mechanisms of imidazole-based compounds are diverse and include: nih.govresearchgate.net

Modulation of Oxidative Stress: Imidazoles can possess antioxidant properties, helping to neutralize reactive oxygen species (ROS) that contribute to neuronal damage.

Anti-inflammatory Effects: Neuroinflammation is a key component of neurodegenerative diseases. Certain imidazoles can modulate inflammatory pathways in the brain.

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) is a primary strategy for treating the symptoms of Alzheimer's disease. The imidazole ring can interact with the active site of AChE.

Modulation of Protein Misfolding: The aggregation of proteins like amyloid-beta (Aβ) and tau is a hallmark of Alzheimer's. Imidazole derivatives are being investigated for their ability to interfere with this process.

While direct research on this compound for neurological disorders is not widely published, its structural features are relevant. The lipophilicity conferred by the tert-butyl group could facilitate crossing the blood-brain barrier, a critical requirement for CNS-acting drugs. The imidazole core provides a versatile platform for interacting with various biological targets implicated in neurodegeneration. eurekaselect.comnih.gov

Materials Science and Catalysis Research

Development of Functional Materials and Coatings

The molecular architecture of 2-(tert-Butyl)-1H-imidazole-5-carbaldehyde is well-suited for the creation of specialized polymers and surface coatings. The reactive aldehyde group can participate in various polymerization reactions, such as condensation polymerization, or be used to graft the molecule onto surfaces to modify their properties.

Imidazole-based polymers are gaining attention for their unique characteristics, including high thermal stability and ionic conductivity. google.com The incorporation of the this compound moiety into a polymer backbone can lead to materials with tailored properties. The bulky tert-butyl group can influence the polymer's morphology, solubility, and film-forming capabilities, while the imidazole (B134444) ring can impart desirable chemical and thermal resistance.

Furthermore, imidazole derivatives have been successfully used to create polymer coatings for nanoparticles. acs.org Such coatings can transform hydrophobic nanoparticles into stable, water-soluble, and functionalized probes for various applications, including cellular imaging. acs.org The aldehyde functionality of this compound offers a convenient handle for cross-linking, enhancing the stability and durability of such coatings.

Table 1: Potential Applications of this compound in Functional Materials

| Application Area | Role of the Compound | Key Functional Groups | Potential Benefits |

| Specialty Polymers | Monomer or co-monomer | Aldehyde, Imidazole Ring | High thermal stability, tailored solubility, enhanced mechanical properties. |

| Surface Coatings | Grafting agent, cross-linker | Aldehyde | Modified surface energy, improved adhesion, introduction of specific functionalities. |

| Nanoparticle Functionalization | Coating precursor | Aldehyde, Imidazole Ring | Enhanced stability, water solubility, biocompatibility for bio-imaging probes. acs.org |

| Ion Exchange Membranes | Polymer backbone component | Imidazole Ring | Good ionic conductivity and alkali resistance for fuel cell applications. google.com |

Optoelectronic Material Research

The field of optoelectronics, particularly the development of Organic Light-Emitting Diodes (OLEDs), has significantly benefited from imidazole-based compounds. tandfonline.com Imidazole derivatives are noted for their strong electron-withdrawing properties, making them excellent candidates for use as emitters, host materials, and electron-transporting materials in OLED devices. tandfonline.com

The core imidazole structure is thermally stable and possesses a desirable aromatic character for these applications. tandfonline.com The strategic placement of substituent groups allows for the fine-tuning of the material's electronic and photophysical properties. Research has shown that incorporating tert-butyl groups into imidazole-based materials for OLEDs can improve solubility and film-forming properties. tandfonline.com Moreover, the presence of tert-butyl groups can influence the material's ionization potential due to the σ donor effect. mdpi.com

The this compound molecule serves as a valuable building block in this context. The carbaldehyde group can be readily modified through various organic reactions to introduce other chromophores or functional groups, thereby tuning the emission color, quantum efficiency, and charge transport characteristics of the final material.

Table 2: Properties and Roles of Imidazole Derivatives in OLEDs

| Property | Contribution of Imidazole Core | Influence of tert-Butyl Group | Role of Carbaldehyde Group |

| Electron Affinity | Strong electron-withdrawing nature. tandfonline.com | Can slightly reduce ionization potential. mdpi.com | Allows for modification to tune electronic properties. |

| Thermal Stability | High stability (up to 400°C). tandfonline.com | Enhances morphological stability. | Stable under device operating conditions. |

| Morphology | Good for forming amorphous films. | Improves solubility and film-forming properties. tandfonline.com | Site for further synthesis to create larger molecules. |

| Device Role | Emitter, Host, Electron-Transporting Material. tandfonline.com | Bipolar charge transport has been observed in some derivatives. mdpi.com | Precursor for synthesizing emissive layer materials. tandfonline.com |

Catalytic Applications in Organic Transformations

The imidazole moiety is a cornerstone in catalysis, appearing in biological enzymes, organocatalysts, and as ligands in organometallic complexes. The unique structure of this compound, combining a basic imidazole ring with a sterically demanding substituent, makes it an interesting candidate for various catalytic applications.

Heterogeneous catalysts are favored in industrial processes due to their ease of separation and recyclability. exlibrisgroup.com Imidazole derivatives can be incorporated into heterogeneous systems by immobilization onto solid supports. The this compound molecule can be anchored to supports like silica (B1680970) or polymers through its aldehyde group or the N-H of the imidazole ring.

Such immobilized imidazole catalysts can be used in a variety of organic transformations. For instance, a related compound, imidazole-2-carboxaldehyde, has been studied for its role in heterogeneous photochemistry, where it acts as a photosensitizer that can contribute to aerosol growth and aging. copernicus.orgdoaj.org This suggests that this compound could also possess interesting photochemical properties when integrated into a heterogeneous system. Furthermore, the imidazole ring is a well-known ligand in metalloenzymes and can serve as a precursor to stable carbene ligands used in metal complexes for catalysis. researchgate.net

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major area of synthetic chemistry. tandfonline.com The imidazole ring itself can function as an organocatalyst due to its ability to act as a base or a nucleophile. Its amphoteric nature, possessing both a pyridine-like nitrogen and an amine-like nitrogen, is key to its catalytic activity.

In the context of this compound, the basic nitrogen atoms can catalyze reactions such as aldol (B89426) condensations or Michael additions. The presence of the bulky tert-butyl group at the 2-position provides significant steric hindrance around one of the nitrogen atoms. This steric bulk can be exploited to achieve high levels of stereoselectivity in asymmetric catalysis, directing the approach of reactants to the catalytic site.

The importance of the imidazole ring in catalysis extends beyond its direct use as an organocatalyst. It plays a crucial role in several advanced catalytic systems:

N-Heterocyclic Carbene (NHC) Precursors: Imidazolium (B1220033) salts, which can be derived from imidazole compounds, are the most common precursors for N-heterocyclic carbenes. researchgate.net NHCs are powerful ligands for transition metals, forming highly stable and active catalysts for a wide range of reactions, including olefin metathesis and cross-coupling reactions. The tert-butyl group on this compound would result in an NHC with a specific steric profile, influencing the catalytic activity and selectivity of the corresponding metal complex.

Biomimetic Catalysis: The imidazole ring is the functional part of the amino acid histidine, which is frequently found in the active sites of enzymes. researchgate.net Histidine residues often act as proton donors, acceptors, or nucleophiles during enzymatic catalysis. Synthetic imidazole-containing molecules like this compound can be used in biomimetic systems to mimic the function of these enzymes.

Proton Shuttling: The ability of the imidazole ring to exist in two tautomeric forms allows it to act as an efficient proton shuttle, facilitating reactions that require precise proton management. This property is vital in many biological and synthetic catalytic cycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.